4-Chloro-N-ethenylaniline
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Overview
Description
4-Chloro-N-ethenylaniline is an organic compound with the chemical formula C8H8ClN It is a derivative of aniline, where the amino group is substituted with a chloro group and an ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-N-ethenylaniline can be synthesized through several methods. One common method involves the reaction of aniline with chloroethane under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. The product is then purified through extraction and crystallization processes .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where aniline and chloroethane are reacted in the presence of a catalyst. The reaction mixture is then subjected to various purification steps, including distillation and crystallization, to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-N-ethenylaniline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into different amine derivatives.
Substitution: The chloro group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed:
Oxidation: Products can include nitro compounds and quinones.
Reduction: Products typically include various amine derivatives.
Substitution: Products depend on the nucleophile used but can include ethers and other substituted anilines.
Scientific Research Applications
4-Chloro-N-ethenylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Chloro-N-ethenylaniline exerts its effects involves its interaction with various molecular targets. The chloro and ethenyl groups can participate in different chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
4-Chloro-N-ethylaniline: Similar in structure but with an ethyl group instead of an ethenyl group.
4-Chloro-2-nitroaniline: Contains a nitro group instead of an ethenyl group.
N-ethyl-4-chloroaniline: Similar but with an ethyl group instead of an ethenyl group.
Uniqueness: 4-Chloro-N-ethenylaniline is unique due to the presence of both a chloro and an ethenyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
201610-83-5 |
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Molecular Formula |
C8H8ClN |
Molecular Weight |
153.61 g/mol |
IUPAC Name |
4-chloro-N-ethenylaniline |
InChI |
InChI=1S/C8H8ClN/c1-2-10-8-5-3-7(9)4-6-8/h2-6,10H,1H2 |
InChI Key |
NQQUHMYKQCOORU-UHFFFAOYSA-N |
Canonical SMILES |
C=CNC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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